4-(4-fluorophenyl)-2,7,7-trimethyl-N-(3-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-(4-FLUOROPHENYL)-2,7,7-TRIMETHYL-N-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyridyl group, and a quinolinecarboxamide core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-2,7,7-TRIMETHYL-N-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is advantageous due to its high yield, simplicity, and environmental friendliness.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis, which allows for efficient and rapid production. The use of continuous flow reactors can further enhance the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROPHENYL)-2,7,7-TRIMETHYL-N-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-(4-FLUOROPHENYL)-2,7,7-TRIMETHYL-N-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in treating infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)-2,7,7-TRIMETHYL-N-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolinecarboxamide derivatives and imidazopyridine analogues . These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Uniqueness
The uniqueness of 4-(4-FLUOROPHENYL)-2,7,7-TRIMETHYL-N-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H26FN3O2 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2,7,7-trimethyl-N-(3-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26FN3O2/c1-14-6-5-11-27-23(14)29-24(31)20-15(2)28-18-12-25(3,4)13-19(30)22(18)21(20)16-7-9-17(26)10-8-16/h5-11,21,28H,12-13H2,1-4H3,(H,27,29,31) |
InChI Key |
CRCOWAMYSPYFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)F)C(=O)CC(C3)(C)C)C |
Origin of Product |
United States |
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